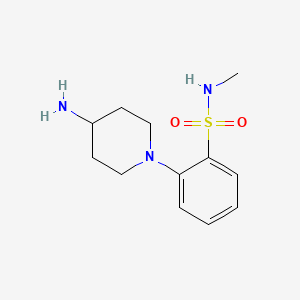

2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide

Description

2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 4-aminopiperidine moiety linked to a methyl-substituted benzene sulfonamide core. The 4-aminopiperidine group enhances solubility and modulates pharmacokinetic properties, making it a candidate for drug development .

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-14-18(16,17)12-5-3-2-4-11(12)15-8-6-10(13)7-9-15/h2-5,10,14H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWADIQFEUCDBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-aminopiperidine with N-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and related sulfonamide derivatives:

Pharmacological Activity

- Kinase Inhibition: The target compound’s 4-aminopiperidine group enhances binding to kinase ATP pockets, comparable to pyridine/pyrazole derivatives in (IC₅₀ values in nanomolar range) .

- Anticancer Potential: Pyrimidine-linked sulfonamides () show similar efficacy but with reduced solubility due to bulky diethylamino groups .

- Antibacterial Activity : Pyrimidin-2-yl derivatives () exhibit classic sulfonamide mechanisms (e.g., dihydropteroate synthase inhibition), whereas the target compound’s activity remains under investigation .

Data Table: Key Properties and Comparisons

Biological Activity

Introduction

2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide, also known as BNTH-EWB11594, is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a piperidine ring and a sulfonamide group, both of which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

Antimicrobial Activity

Sulfonamides like 2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide are recognized for their antimicrobial properties. They act by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication.

- Folic Acid Synthesis Inhibition : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby blocking the enzyme dihydropteroate synthase.

Efficacy Studies

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Gram-positive and Gram-negative Bacteria : Research indicates that compounds similar to 2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide show higher efficacy against Gram-negative bacteria compared to Gram-positive strains. The minimum inhibitory concentration (MIC) values for various strains can be summarized as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Klebsiella pneumoniae | 4 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could be effective in treating infections caused by resistant bacterial strains, particularly in urinary tract infections where sulfonamides are commonly employed .

Anticancer Activity

Emerging research indicates that certain piperidine derivatives possess anticancer properties. The structural characteristics of 2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide may contribute to its potential as an anticancer agent.

Case Studies

- Cytotoxicity in Tumor Cell Lines : Studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been tested against FaDu hypopharyngeal tumor cells and exhibited cytotoxic effects superior to established chemotherapeutics like bleomycin .

-

Mechanisms of Action :

- Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Comparative Efficacy

The anticancer activity can be compared with other known agents:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-N-methylbenzene-1-sulfonamide | TBD | Cytotoxic |

| Bleomycin | 10 | Cytotoxic |

| Doxorubicin | 5 | Cytotoxic |

The specific IC50 values for BNTH-EWB11594 are yet to be determined but are expected to be competitive based on structural similarities with more established agents .

Additional Biological Activities

Beyond antimicrobial and anticancer effects, sulfonamides have been studied for various other pharmacological activities:

Anti-inflammatory Properties

Some studies suggest that sulfonamides may exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes.

Neuroprotective Effects

Recent investigations into piperidine derivatives indicate potential neuroprotective roles, particularly in models of neurodegenerative diseases like Alzheimer’s disease. Compounds featuring similar moieties have shown promise in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.